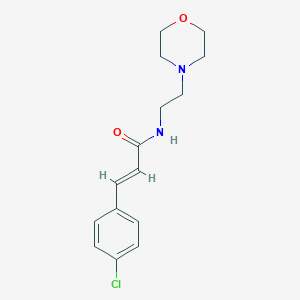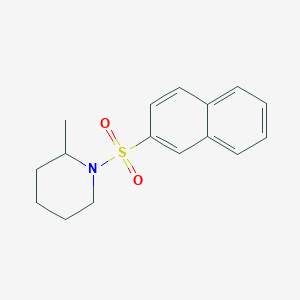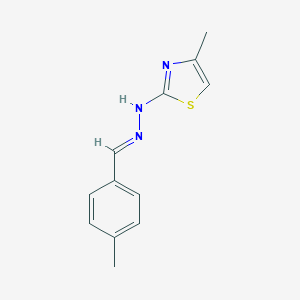
2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide, also known as DHMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DHMB has been studied extensively for its therapeutic potential in treating various diseases, including cancer, inflammation, and microbial infections.
作用机制
The exact mechanism of action of 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide is not fully understood. However, it is believed to exert its pharmacological effects through multiple pathways. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to inhibit the growth of various microbial strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to exhibit significant biochemical and physiological effects. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to induce G1 cell cycle arrest in cancer cells, which prevents their proliferation. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in tumor metastasis. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to reduce the production of pro-inflammatory cytokines, which play a critical role in the development of inflammation-related diseases.
实验室实验的优点和局限性
2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily determined through various analytical techniques. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide exhibits potent pharmacological properties, which make it an attractive candidate for drug development. However, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide also has some limitations. Its solubility in water is relatively low, which makes it difficult to administer in vivo. Moreover, the toxicity profile of 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide is not fully understood, which makes it challenging to determine its safety for human use.
未来方向
2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has significant potential for future research. One of the promising areas of research is the development of 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide-based anticancer drugs. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be modified to enhance its pharmacokinetic properties and reduce its toxicity. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be combined with other chemotherapeutic agents to enhance their efficacy. Another area of research is the development of 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide-based anti-inflammatory drugs. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be modified to enhance its anti-inflammatory activity and reduce its toxicity. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be used as a lead compound to develop new antimicrobial agents. Finally, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be used as a tool compound to study the molecular mechanisms of cancer, inflammation, and microbial infections.
合成方法
2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide can be synthesized through a simple reaction between 2,4-dichlorobenzohydrazide and 3-hydroxy-4-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent under reflux conditions. The resulting product is a yellow crystalline powder that can be purified through recrystallization.
科学研究应用
2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has also been studied for its anti-inflammatory and antimicrobial properties. Moreover, 2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide has been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
属性
产品名称 |
2,4-dichloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide |
|---|---|
分子式 |
C15H12Cl2N2O3 |
分子量 |
339.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-14-5-2-9(6-13(14)20)8-18-19-15(21)11-4-3-10(16)7-12(11)17/h2-8,20H,1H3,(H,19,21)/b18-8+ |
InChI 键 |
HJFKROAFMPPKSL-QGMBQPNBSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)

![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)



![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)

![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)
